molecular formula C14H19NO3 B13013451 Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B13013451
M. Wt: 249.30 g/mol
InChI Key: WDEWEEAIKZZIRC-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 2-methoxyphenyl substituent and a methyl ester group. Pyrrolidine derivatives are widely studied in organic and medicinal chemistry due to their conformational rigidity, which can influence binding affinity in biological systems. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX being pivotal for refinement and analysis .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO3/c1-15-8-11(12(9-15)14(16)18-3)10-6-4-5-7-13(10)17-2/h4-7,11-12H,8-9H2,1-3H3

InChI Key

WDEWEEAIKZZIRC-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 2-methoxyphenylacetic acid with methylamine and subsequent cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a suitable solvent such as toluene or dichloromethane, and a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antagonistic Activity:
Research has shown that compounds related to methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate exhibit significant antagonistic properties against various receptors. For instance, structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can enhance or diminish antagonist activity at specific targets, such as the RXFP3 receptor involved in stress responses and appetite control .

2. Anti-inflammatory Agents:
Pyrrolidine derivatives have been investigated for their anti-inflammatory properties. This compound may contribute to the development of new anti-inflammatory drugs by acting on pathways that regulate inflammation .

3. Drug Design and Development:
The compound's structural features make it a valuable scaffold in drug design. Researchers utilize it to create libraries of analogs that can be screened for pharmacological properties. The ability to modify the phenyl ring or the pyrrolidine core allows for the exploration of diverse biological activities .

Case Studies

Case Study 1: RXFP3 Antagonists
A study focused on synthesizing nonpeptide antagonists for RXFP3 highlighted the role of this compound as a lead compound. Variations in substituents led to a range of potencies, demonstrating how structural changes can impact receptor interaction and therapeutic potential .

Case Study 2: Anti-inflammatory Research
In a separate investigation, researchers evaluated pyrrolidine derivatives for their efficacy in reducing inflammation in animal models. This compound was among the compounds tested, showing promising results in lowering inflammatory markers and improving outcomes in treated subjects .

Comparative Data Table

Compound Synthesis Method Biological Activity Reference
This compoundKnoevenagel condensationRXFP3 antagonist
Other Pyrrolidine DerivativesVarious coupling reactionsAnti-inflammatory
Dihydrouracils Spiro-Fused to PyrrolidinesLiquid-liquid extractionDrug-like properties

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain receptors, while the pyrrolidine ring can influence the compound’s overall conformation and activity . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other pyrrolidine derivatives and methoxyphenyl-containing analogs.

Substituent Position and Electronic Effects

  • Bis(2-Methoxyphenyl)Phenylphosphine (): This phosphine ligand contains two 2-methoxyphenyl groups attached to a phosphorus atom. Unlike the pyrrolidine core in the target compound, this ligand is used in catalysis (e.g., cross-coupling reactions). The 2-methoxy groups enhance electron-donating capacity, which stabilizes metal complexes. In contrast, the pyrrolidine compound’s ester group may render it more polar, affecting solubility .
  • 4-[(6-{[Bis(4-Methoxyphenyl)(Phenyl)Methoxy]Methyl}Pyridine-2-yl)Methoxy]-4-Oxobutanoyl CPG Resin (): This resin, used in nucleic acid synthesis, features 4-methoxyphenyl groups. The para-methoxy substitution likely reduces steric hindrance compared to the ortho-substitution in the target compound, influencing binding or synthetic efficiency .

Functional Group Analysis

  • Ester vs. Phosphine/Resin Backbones: The methyl ester in the pyrrolidine compound contrasts with the phosphine or resin backbones of analogs.
  • Pyrrolidine vs. Pyridine/Phosphorus Cores : The pyrrolidine ring’s saturation may confer conformational flexibility, while pyridine (in the resin) or phosphorus (in the phosphine) introduces aromaticity or Lewis basicity, respectively.

Hypothetical Data Table

Compound Core Structure Key Substituents Potential Applications
Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate Pyrrolidine 2-Methoxyphenyl, methyl ester Drug intermediates, ligands
Bis(2-methoxyphenyl)phenylphosphine Phosphorus 2-Methoxyphenyl Catalysis, metal coordination
4-Oxobutanoyl CPG Resin Pyridine/CPG support 4-Methoxyphenyl Nucleic acid synthesis

Biological Activity

Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various organic reactions involving pyrrolidine derivatives. The structure features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylate moiety, which are critical for its biological activity.

1. Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells.

  • Case Study : A study evaluated the cytotoxicity of related pyrrolidine derivatives against A549 cells, revealing dose-dependent responses with IC50 values ranging from 10 to 30 µM for the most potent derivatives .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects. Preliminary data suggest that it may possess antibacterial properties, particularly against Gram-positive bacteria.

  • Research Findings : In vitro assays demonstrated that certain derivatives of pyrrolidine exhibited effective inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus .

3. Neuropharmacological Effects

There is emerging evidence that this compound may interact with neuropeptide receptors, potentially influencing neuropharmacological pathways.

  • Study Insights : Research on related compounds indicated that they could act as antagonists at neuropeptide FF receptors, which are implicated in pain modulation and other neurological processes .

The biological activity of this compound is likely attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation.
  • Receptor Modulation : The interaction with various receptors suggests potential roles in modulating neurotransmission and cellular signaling pathways.

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
AnticancerIC50: 10-30 µM (A549)
AntimicrobialMIC: 5 µg/mL (S. aureus)
NeuropharmacologicalReceptor antagonism

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